molecular formula C13H18F3NO B113186 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol CAS No. 887360-24-9

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol

Cat. No.: B113186
CAS No.: 887360-24-9
M. Wt: 261.28 g/mol
InChI Key: QTPAKWYRDDFXGJ-UHFFFAOYSA-N
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Description

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a hexanol backbone. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making this molecule of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with a hexanol derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups at the trifluoromethyl position .

Mechanism of Action

The mechanism of action of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a trifluoromethyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-amino-1-[3-(trifluoromethyl)phenyl]hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO/c14-13(15,16)11-6-4-5-10(9-11)12(18)7-2-1-3-8-17/h4-6,9,12,18H,1-3,7-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPAKWYRDDFXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CCCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219852
Record name α-(5-Aminopentyl)-3-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887360-24-9
Record name α-(5-Aminopentyl)-3-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887360-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(5-Aminopentyl)-3-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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